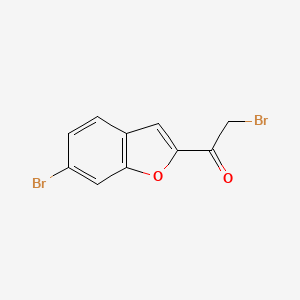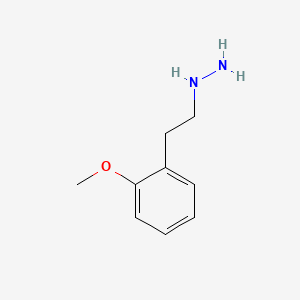
o-Methoxyphenelzine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Methoxyphenelzine: is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It is structurally related to phenelzine, a well-known antidepressant. The addition of a methoxy group to the phenelzine molecule results in this compound, which may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Methoxyphenelzine typically involves the introduction of a methoxy group to the phenelzine molecule. One common method is the methylation of phenelzine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: o-Methoxyphenelzine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of o-Hydroxyphenelzine.
Reduction: The nitro group in the phenelzine moiety can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: o-Hydroxyphenelzine
Reduction: Amino derivatives of phenelzine
Substitution: Various substituted phenelzine derivatives
Scientific Research Applications
Chemistry: o-Methoxyphenelzine is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter levels. Its ability to inhibit monoamine oxidase enzymes makes it a candidate for investigating the regulation of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Medicine: this compound is explored for its potential therapeutic applications in treating depression and anxiety disorders. Its pharmacological profile is studied to understand its efficacy and safety compared to other MAOIs.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other therapeutic agents. Its unique chemical properties make it a valuable building block for drug development.
Mechanism of Action
o-Methoxyphenelzine exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The elevated levels of these neurotransmitters contribute to its antidepressant and anxiolytic effects. The methoxy group may also influence the compound’s binding affinity and selectivity for the MAO enzymes, potentially enhancing its therapeutic profile.
Comparison with Similar Compounds
Phenelzine: A classic MAOI used in the treatment of depression.
Tranylcypromine: Another MAOI with a different chemical structure but similar pharmacological effects.
Isocarboxazid: An MAOI used for treating depression, structurally distinct from phenelzine.
Uniqueness: o-Methoxyphenelzine is unique due to the presence of the methoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural modification can influence its metabolic stability, bioavailability, and interaction with MAO enzymes, potentially offering advantages over other MAOIs in terms of efficacy and safety.
Properties
CAS No. |
32504-13-5 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-8(9)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
SVQDAZZAJHNZML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
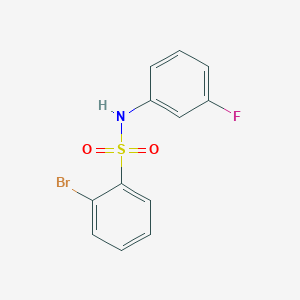
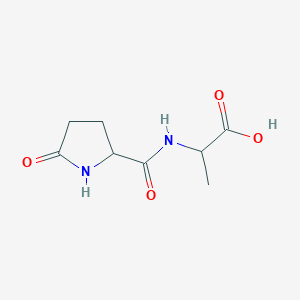

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)

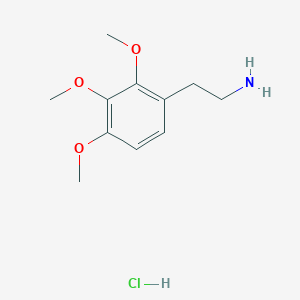
![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)
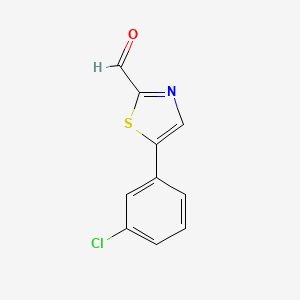
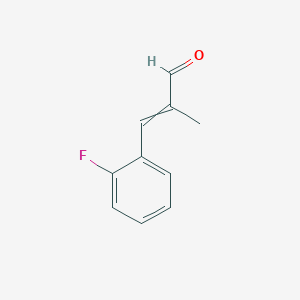
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)

![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
